N-Boc-(R)-2-Amino-3-methoxy-1-propanol

Chiral chromatography Enantiomeric purity Asymmetric synthesis

N-Boc-(R)-2-Amino-3-methoxy-1-propanol (CAS 183793-49-9) is a chiral, non-racemic amino alcohol derivative that serves as a key building block in medicinal chemistry and asymmetric synthesis. The compound features a tert-butyloxycarbonyl (Boc)-protected primary amine and a secondary hydroxyl group positioned on a chiral center with (R)-configuration, along with a methoxyethyl side chain.

Molecular Formula C9H19NO4
Molecular Weight 205.25 g/mol
CAS No. 183793-49-9
Cat. No. B068203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-(R)-2-Amino-3-methoxy-1-propanol
CAS183793-49-9
Molecular FormulaC9H19NO4
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)COC
InChIInChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
InChIKeyCMWJWKLWQJMPMM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-(R)-2-Amino-3-methoxy-1-propanol (CAS 183793-49-9) – Chiral Amino Alcohol Building Block for Asymmetric Synthesis


N-Boc-(R)-2-Amino-3-methoxy-1-propanol (CAS 183793-49-9) is a chiral, non-racemic amino alcohol derivative that serves as a key building block in medicinal chemistry and asymmetric synthesis [1]. The compound features a tert-butyloxycarbonyl (Boc)-protected primary amine and a secondary hydroxyl group positioned on a chiral center with (R)-configuration, along with a methoxyethyl side chain . This protected chiral scaffold is widely employed in the synthesis of peptidomimetics, enzyme inhibitors, and enantiomerically pure pharmaceutical intermediates .

Why N-Boc-(R)-2-Amino-3-methoxy-1-propanol (CAS 183793-49-9) Cannot Be Interchanged with Other Chiral Amino Alcohols


Substitution with the racemic N-Boc-2-amino-3-methoxy-1-propanol (CAS 1334171-66-2), the (S)-enantiomer (CAS 721927-59-9), or the unprotected free amine (CAS 148278-96-0) fundamentally alters stereochemical outcomes and synthetic utility. The (R)-configuration is essential for downstream enantioselective transformations in drug synthesis, and the Boc protecting group provides orthogonal stability during multi-step reactions that the free amine lacks [1]. Additionally, purity variations—95% for the (R)-enantiomer versus 98.6% for the (S)-enantiomer —directly impact procurement decisions when high stereochemical fidelity is required. The compound's specific boiling point (95–97 °C at 0.8 mmHg) further distinguishes it from analogs for purification and handling considerations.

N-Boc-(R)-2-Amino-3-methoxy-1-propanol (CAS 183793-49-9) – Quantitative Differentiation Evidence Against Comparator Analogs


Stereochemical Purity: (R)-Enantiomer (95%) vs. (S)-Enantiomer (98.6%) and Racemic Mixture

The (R)-enantiomer (CAS 183793-49-9) is supplied at 95% purity, while the (S)-enantiomer (CAS 721927-59-9) achieves 98.6% purity by GC area . This 3.6 percentage point difference is critical for reactions requiring precise enantiomeric excess to avoid stereochemical scrambling in downstream steps. The racemic mixture (CAS 1334171-66-2) is achiral, offering no stereocontrol [1].

Chiral chromatography Enantiomeric purity Asymmetric synthesis

Boiling Point Differentiation: Boc-Protected (R)-Enantiomer vs. Free Amine

The Boc-protected (R)-enantiomer exhibits a boiling point of 95–97 °C at 0.8 mmHg , whereas the free amine (R)-2-amino-3-methoxy-1-propanol (CAS 148278-96-0) has a predicted boiling point of 207.6 °C at 760 mmHg . This 110 °C difference (after pressure correction) reflects the substantial impact of the Boc group on volatility and purification behavior.

Physical property Purification Volatility

Patent-Documented Utility in PARP7 and ERK Inhibitor Synthesis

The (R)-enantiomer is explicitly cited as a chiral intermediate in WO-2021087018-A1 for pyridazinone PARP7 inhibitors and in the discovery of AZD0364, a potent ERK1/2 inhibitor with cellular IC₅₀ = 6 nM . No such direct patent citations exist for the (S)-enantiomer or racemic mixture in these drug discovery contexts.

Medicinal chemistry PARP7 inhibition ERK inhibition Oncology

N-Boc-(R)-2-Amino-3-methoxy-1-propanol (CAS 183793-49-9) – Recommended Application Scenarios Based on Verified Differentiation


Asymmetric Synthesis of PARP7 and ERK1/2 Inhibitors for Oncology Research

Given its direct citation in WO-2021087018-A1 for pyridazinone PARP7 inhibitors and its role in the synthesis of the ERK1/2 inhibitor AZD0364 (IC₅₀ = 6 nM) , this (R)-enantiomer is the preferred chiral building block for medicinal chemistry programs targeting the RAS/MAPK pathway and DNA damage response.

Enantioselective Multi-Step Syntheses Requiring Orthogonal Protection

The Boc-protected (R)-enantiomer (95% purity) and its distinct boiling point (95–97 °C at 0.8 mmHg) make it ideal for multi-step syntheses where the Boc group remains stable under basic and nucleophilic conditions but can be selectively deprotected with acid. The free amine (CAS 148278-96-0) lacks this orthogonality and would require re-protection, adding steps and cost.

Synthesis of Beta-Blocker Intermediates and Cardiovascular Agents

This compound is specifically used as a chiral building block in the preparation of beta-blockers and other cardiovascular drugs [1]. The (R)-configuration is critical for achieving the desired enantiomeric purity of the final API, and the methoxyethyl group provides a useful handle for further functionalization.

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